molecular formula C14H13NO2 B165164 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-66-2

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B165164
CAS No.: 131172-66-2
M. Wt: 227.26 g/mol
InChI Key: RNHLYONFHRHIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by a pyrrole ring substituted with a p-tolyl group at the 5-position and a vinyl group at the 1-position, along with a carboxylic acid group at the 2-position. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine and ethyl acetoacetate.

    Formation of Pyrrole Ring: The pyrrole ring is formed through a condensation reaction between p-toluidine and ethyl acetoacetate in the presence of a suitable catalyst.

    Vinylation: The vinyl group is introduced at the 1-position of the pyrrole ring through a vinylation reaction using a vinyl halide and a base.

    Carboxylation: The carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide and a suitable base.

Chemical Reactions Analysis

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or nitrating agents.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

1-ethenyl-5-(4-methylphenyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-3-15-12(8-9-13(15)14(16)17)11-6-4-10(2)5-7-11/h3-9H,1H2,2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHLYONFHRHIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354448
Record name 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131172-66-2
Record name 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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